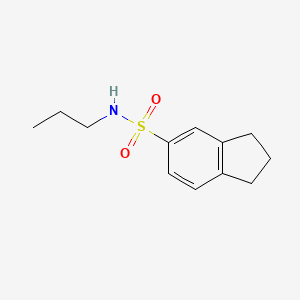

N-プロピル-2,3-ジヒドロ-1H-インデン-5-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a chemical compound with the molecular formula C12H17NO2S and a molecular weight of 239.33 g/mol . This compound is part of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and other scientific fields.

科学的研究の応用

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an inhibitor of the NLRP3 inflammasome, which is involved in various inflammatory diseases.

Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions, particularly in the context of inflammation and immune response.

Industrial Applications: N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is also explored for its potential use in the synthesis of other complex organic molecules and as a building block in chemical manufacturing.

作用機序

Target of Action

The primary target of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome . The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the pathophysiology of multiple inflammation-related diseases .

Mode of Action

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide interacts with its target by binding directly to the NLRP3 protein . This binding blocks the assembly and activation of the NLRP3 inflammasome, effectively inhibiting a form of cell death known as pyroptosis .

Biochemical Pathways

The compound’s interaction with the NLRP3 inflammasome affects the biochemical pathway leading to pyroptosis . By inhibiting the activation of the NLRP3 inflammasome, the compound prevents the downstream effects of this pathway, which include inflammation and cell death .

Pharmacokinetics

The compound has been noted for its significant distribution in the colon , suggesting that it may have favorable absorption and distribution properties.

Result of Action

The result of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide’s action is the significant inhibition of NLRP3 inflammasome activation . This leads to a reduction in inflammation and cell death, thereby relieving symptoms of diseases related to inflammation, such as inflammatory bowel disease .

準備方法

The synthesis of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide typically involves the reaction of 2,3-dihydro-1H-indene-5-sulfonyl chloride with propylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

化学反応の分析

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

類似化合物との比較

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide derivatives such as:

N-methyl-2,3-dihydro-1H-indene-5-sulfonamide: Similar in structure but with a methyl group instead of a propyl group, this compound may exhibit different pharmacokinetic properties and biological activities.

N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide: This compound has an ethyl group, which can influence its solubility and reactivity compared to the propyl derivative.

N-butyl-2,3-dihydro-1H-indene-5-sulfonamide: With a butyl group, this compound may have different steric and electronic effects, impacting its interaction with biological targets.

生物活性

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of the NLRP3 inflammasome. This inflammasome plays a crucial role in various inflammatory diseases, making it a significant target for therapeutic intervention.

Target of Action : The primary target for N-propyl-2,3-dihydro-1H-indene-5-sulfonamide is the NLRP3 inflammasome , a multiprotein complex involved in the immune response and inflammation.

Mode of Action : The compound binds directly to the NLRP3 protein, inhibiting its activation and subsequent assembly into the inflammasome complex. This action effectively blocks the downstream signaling pathways leading to pyroptosis, a form of programmed cell death associated with inflammation .

Pharmacokinetics : Research indicates that this compound exhibits significant distribution within the colon, which may enhance its therapeutic effects in gastrointestinal inflammatory conditions .

In Vitro Studies

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide has demonstrated potent inhibitory effects on NLRP3 inflammasome activation. One study identified a related analog, termed 15z , which exhibited an IC50 value of 0.13 μM , indicating strong potency against NLRP3 activation with low toxicity . The binding affinity for the NLRP3 protein was measured at a dissociation constant (Kd) of 102.7 nM , confirming its effectiveness in blocking inflammasome assembly.

In Vivo Studies

In animal models, particularly those induced with dextran sulfate sodium (DSS) to simulate colitis, 15z significantly reduced symptoms associated with inflammatory bowel disease (IBD). The compound's ability to inhibit NLRP3 activation translated into observable relief from colitis symptoms, highlighting its potential as a therapeutic agent for IBD .

Comparative Analysis with Similar Compounds

The biological activity of N-propyl-2,3-dihydro-1H-indene-5-sulfonamide can be compared with other sulfonamide derivatives:

| Compound Name | Structure Variation | IC50 (μM) | Notes |

|---|---|---|---|

| N-methyl-2,3-dihydro-1H-indene-5-sulfonamide | Methyl group instead of propyl | TBD | Potentially different pharmacokinetic properties |

| N-ethyl-2,3-dihydro-1H-indene-5-sulfonamide | Ethyl group | TBD | May influence solubility and reactivity |

| N-butyl-2,3-dihydro-1H-indene-5-sulfonamide | Butyl group | TBD | Different steric and electronic effects |

Case Studies and Research Findings

Numerous studies have explored the implications of targeting the NLRP3 inflammasome with sulfonamide derivatives. For instance:

- Inflammatory Bowel Disease Model : In a DSS-induced colitis model, treatment with 15z resulted in significant reductions in inflammation markers and improved histological scores compared to untreated controls .

- Toxicity Assessments : Acute and subacute toxicity studies indicate that 15z possesses a favorable safety profile, making it a promising candidate for further development in clinical settings .

特性

IUPAC Name |

N-propyl-2,3-dihydro-1H-indene-5-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-2-8-13-16(14,15)12-7-6-10-4-3-5-11(10)9-12/h6-7,9,13H,2-5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDITPUXXHNQOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)C1=CC2=C(CCC2)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。